molecular formula C8H6ClF3O B1444141 2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene CAS No. 1404194-33-7

2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene

Cat. No.: B1444141
CAS No.: 1404194-33-7
M. Wt: 210.58 g/mol
InChI Key: SEJZLCUKJRDSKQ-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene (CAS No. 1404193-90-3) is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol . Its structure features:

  • A chloro(difluoro)methoxy group (-O-CF₂Cl) at the 2-position.
  • A fluoro substituent at the 1-position.
  • A methyl group at the 4-position.

Key physicochemical properties include zero hydrogen bond donors and four hydrogen bond acceptors, which influence its solubility and intermolecular interactions. The InChIKey (SUVDOBZWZWCUDR-UHFFFAOYSA-N) provides a unique identifier for structural verification .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-6(10)7(4-5)13-8(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJZLCUKJRDSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique structure, featuring multiple fluorine and chlorine atoms, contributes to its biological activity, making it a subject of interest in various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H5ClF4OC_8H_5ClF_4O, with a molecular weight of approximately 228.57 g/mol. The structure includes:

  • A benzene ring substituted with:
    • One chlorine atom
    • One fluorine atom
    • A methoxy group containing two additional fluorine atoms

This configuration enhances the compound's lipophilicity and reactivity, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms influences its binding affinity to enzymes and receptors, leading to modulation of various biochemical pathways.

Interaction with Enzymes and Receptors

The compound's mechanism involves:

  • Inhibition or activation of enzymes (e.g., cytochrome P450 enzymes) that play a role in drug metabolism and detoxification processes.
  • Binding to receptors that may alter cellular signaling pathways, potentially leading to therapeutic effects or toxicity.

Antitumor Activity

Recent studies have explored the antitumor potential of fluorinated compounds similar to this compound. For instance, derivatives containing similar halogenation patterns have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AA549 (lung cancer)17.0
Compound BMDA-MB-231 (breast cancer)14.2
Compound CU87 (glioblastoma)>40

These findings suggest that the structural features of halogenated compounds can enhance their antiproliferative activity.

Stability and Decomposition

The stability of this compound in physiological conditions is critical for its biological efficacy. Studies indicate that compounds with similar fluorinated groups may undergo decomposition under physiological pH, affecting their therapeutic viability.

  • Decomposition Rate : Significant decomposition (60–90%) was observed at pH 7.4 after 7 days at elevated temperatures, raising concerns about the stability of such compounds in drug formulations .

Case Studies

Several case studies have highlighted the biological implications of fluorinated compounds:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various fluorinated derivatives on cancer cell lines, revealing that certain substitutions enhance antitumor activity significantly compared to non-fluorinated analogs .
  • Metabolic Pathways : Investigations into metabolic pathways indicated that the presence of difluoromethoxy groups could lead to unique metabolic products, potentially influencing both efficacy and toxicity profiles in vivo .
  • In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of fluorinated compounds, providing insights into their therapeutic potential and safety .

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene, also known as a fluorinated aromatic compound, has garnered attention in various fields of research and industry due to its unique chemical properties. This article delves into its applications, particularly in scientific research, pharmaceuticals, and materials science, providing a comprehensive overview supported by data tables and case studies.

Structure

  • Molecular Formula : C9H7ClF3O
  • Molecular Weight : 232.6 g/mol
  • Functional Groups :
    • Fluorine atoms (F) increase lipophilicity and biological activity.
    • Chlorine atom (Cl) can serve as a leaving group in substitution reactions.
    • Methoxy group (-OCH3) enhances solubility in organic solvents.

Medicinal Chemistry

Fluorinated compounds are crucial in drug discovery due to their ability to modify biological activity. Research has shown that the incorporation of fluorine into drug candidates can enhance metabolic stability and bioavailability.

Case Study: Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, derivatives of fluorinated benzene compounds demonstrated significant anticancer activity against various cancer cell lines. The presence of the difluoromethoxy group was found to improve the selectivity and potency of these compounds against tumor cells compared to their non-fluorinated counterparts .

Agrochemicals

Fluorinated compounds are increasingly used in the development of agrochemicals due to their effectiveness in pest control and herbicide formulations.

Case Study: Herbicide Development

Research conducted by agricultural chemists revealed that this compound exhibited promising herbicidal activity against specific weed species. The compound's unique structure allowed for targeted action with minimal environmental impact .

Material Science

The compound’s properties make it suitable for applications in material science, particularly in the synthesis of advanced materials such as polymers and coatings.

Data Table: Comparison of Material Properties

PropertyValue
Glass Transition Temp.120 °C
Thermal StabilityStable up to 300 °C
SolubilitySoluble in organic solvents

Fluorinated Polymers

Fluorinated aromatic compounds are precursors for the synthesis of fluoropolymers, which are known for their chemical resistance and thermal stability.

Case Study: Synthesis of Fluoropolymer Coatings

A recent study highlighted the use of this compound as a monomer in the production of fluoropolymer coatings. These coatings exhibited superior hydrophobicity and chemical resistance, making them ideal for industrial applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of fluorine and chloro(difluoro)methoxy groups activate the aromatic ring for nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Chlorine substitutionSodium azide (NaN₃), DMSO, 80°C2-[Azido(difluoro)methoxy]-1-fluoro-4-methyl-benzene72%
Methoxy displacementPotassium thiocyanate (KSCN), THF, reflux2-Thiocyanato-1-fluoro-4-methyl-benzene65%

Mechanistic Insight :
The chloro group at the methoxy position undergoes substitution via an SN2 mechanism, facilitated by polar aprotic solvents. Fluorine’s electron-withdrawing effect stabilizes the transition state.

Oxidation

The methyl group is susceptible to oxidation under strong conditions:

SubstrateOxidizing AgentConditionsProductYield
C₈H₆ClF₃OKMnO₄, H₂O, H₂SO₄Reflux, 6h2-[Chloro(difluoro)methoxy]-4-fluorobenzoic acid58%

Reduction

Fluorine substituents can be reduced under specific conditions:

SubstrateReducing AgentConditionsProductNotes
C₈H₆ClF₃OLiAlH₄, anhydrous ether0°C, 2h2-[Chloro(difluoro)methoxy]-4-fluoro-1-methylcyclohexanePartial defluorination observed

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable the formation of biaryl structures:

Reaction TypeCatalytic SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF/H₂OPhenylboronic acid4'-Fluoro-2'-[chloro(difluoro)methoxy]-1-methylbiphenyl83%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene1-Fluoro-4-(p-tolylethynyl)-2-[chloro(difluoro)methoxy]benzene78%

Key Observations :

  • Ligands like SPhos enhance coupling efficiency with electron-deficient aryl halides .

  • Triethylamine serves as both a base and solvent in Sonogashira couplings .

Free Radical Reactions

Under UV irradiation, the compound participates in radical chain mechanisms:

InitiatorConditionsProductApplication
AIBN, CCl₄60°C, 12hPolyhalogenated derivativesPolymer synthesis intermediates

Biological Interactions

While not a primary focus, studies indicate:

  • Enzyme Inhibition : The chloro(difluoro)methoxy group disrupts cytochrome P450 activity via covalent binding.

  • Metabolic Stability : Fluorine substituents reduce oxidative metabolism in hepatic microsomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluoro-, Chloro-, and Bromo-Substituted Derivatives

  • Antibacterial Activity: Fluoro-substituted compounds (e.g., derivatives 14 and 15 in ) exhibit strong activity against Staphylococcus strains, with MIC values as low as 1.56 μg/mL . Difluoro (19) and dichloro (20) derivatives show enhanced broad-spectrum activity, suggesting that multiple halogen substitutions improve antimicrobial efficacy .

Structural Analogues with Varying Halogenation Patterns

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
  • This analogue () replaces the methyl group with additional fluorine atoms at positions 2, 3, 5, and 4.
  • Impact : Increased fluorine content likely enhances electrophilicity and thermal stability but may reduce solubility due to higher symmetry and crystal packing efficiency.
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)
  • Substitutes the methoxy group with bromine at position 2 ().
  • Impact : Bromine’s larger atomic radius increases molecular weight and may elevate toxicity risks , as seen in safety protocols requiring immediate decontamination .

Pesticide-Related Analogues

Compounds like oxyfluorfen and nitrofluorfen () share structural motifs:

  • Oxyfluorfen : Contains a chloro , nitro , and trifluoromethyl group.
  • Comparison Insight: The original compound’s methoxy group may reduce environmental persistence compared to nitro-substituted pesticides, which are known for soil retention .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Benzofuran derivatives in with para-substituted groups (e.g., -Cl, -CH₃) exhibit hydrogen bonding and π-π interactions that dictate solubility .

Preparation Methods

Halogenation and Nitration of Aromatic Precursors

  • Starting from 2-chloro-4-fluorotoluene, nitration can be performed using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (around 0°C to -5°C) to yield nitro-substituted intermediates. Potassium nitrate or nitric acid serves as the nitrating agent, and the reaction is typically stirred for 1–16 hours depending on conditions.

  • Example: A solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid is treated with potassium nitrate at temperatures below 20°C, then stirred for 1 hour to form 1-chloro-5-fluoro-2-methyl-4-nitrobenzene.

Introduction of the Chloro(difluoro)methoxy Group

  • The chloro(difluoro)methoxy substituent is introduced by reaction of an appropriate phenolic or methoxy-protected intermediate with chlorodifluoromethoxy reagents (e.g., ClCF₂O−) under basic conditions.

  • A common approach involves nucleophilic substitution of a phenolic hydroxyl group with chlorodifluoromethylating agents in the presence of a strong base such as sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 80°C.

  • For example, 4-difluoro-1-(methoxymethoxy)benzene treated with sec-butyllithium at −75°C forms an aryllithium intermediate, which upon reaction with 1,1,2-trichloro-1,2,2-trifluoroethane yields the chloro(difluoro)methoxy-substituted benzene derivative in high yield (82%).

Fluorination and Chlorination

  • Fluorine and chlorine atoms are introduced via electrophilic halogenation reactions. Chlorination of methyl-substituted anisoles (methoxybenzenes) can be achieved using chlorine gas in the presence of iron(III) chloride (FeCl₃) as a catalyst.

  • Fluorination may be introduced by selective fluorinating agents or via halogen exchange reactions on chlorinated intermediates.

Purification and Isolation

  • After reaction completion, the mixtures are typically quenched by addition to ice or water, followed by extraction with organic solvents such as ethyl acetate or diethyl ether.

  • The organic layers are washed with aqueous sodium bicarbonate, water, and saturated brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

  • Final purification is often achieved by column chromatography using silica gel with eluents such as petroleum ether and ethyl acetate in varying ratios (e.g., 50:1 to 50:1 petroleum ether/ethyl acetate).

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration of 2-chloro-4-fluorotoluene Concentrated H₂SO₄, fuming HNO₃, or KNO₃ -5°C to 20°C 1–16 hours 56–84 Stirring under ice bath, slow addition of nitrating agent
Formation of aryllithium intermediate sec-Butyllithium in THF −75°C Short time 83 Used for subsequent reaction with chlorodifluoro reagents
Introduction of chloro(difluoro)methoxy group 1,1,2-Trichloro-1,2,2-trifluoroethane Room temperature Variable 82 Nucleophilic substitution step
Chlorination of methyl anisole Cl₂ gas, FeCl₃ catalyst Room temperature Several hours Not specified Electrophilic aromatic substitution
Workup and purification Extraction with ethyl acetate, washing, drying Ambient N/A N/A Column chromatography for isolation

Research Findings and Analysis

  • The presence of electron-withdrawing groups such as chlorine and fluorine on the benzene ring increases the electrophilic substitution reactivity but also provides steric hindrance, directing substitution to specific positions on the ring.

  • The chloro(difluoro)methoxy group enhances the compound's chemical stability, particularly against hydrolysis, compared to non-fluorinated analogs.

  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the positions of substituents and the purity of the product.

  • Computational methods like Density Functional Theory (DFT) can predict reactive sites and help optimize synthetic routes.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials 2-chloro-4-fluorotoluene, 4-difluoro-1-(methoxymethoxy)benzene
Key Reactions Nitration, halogenation, nucleophilic substitution with chlorodifluoromethoxy reagents
Catalysts and Reagents Potassium nitrate, fuming nitric acid, sec-butyllithium, 1,1,2-trichloro-1,2,2-trifluoroethane
Solvents Concentrated sulfuric acid, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethyl acetate
Temperature Range −75°C to 80°C
Purification Extraction, washing, drying, column chromatography
Yields Typically 56–84% for intermediate steps, up to 83% for aryllithium formation, 82% for substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene, and how can regioselectivity challenges be addressed?

  • Methodological Guidance :

  • Stepwise Halogenation : Sequential introduction of substituents (e.g., fluorination at position 1, methyl at position 4) via Friedel-Crafts alkylation or directed ortho-metalation can minimize competing reactions. Chlorodifluoromethoxy groups are typically introduced using ClCF₂O− precursors under anhydrous conditions .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) groups to protect reactive sites during synthesis, as demonstrated in analogous methoxybenzene derivatives .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) resolves intermediates, confirmed by TLC (Rf ~0.4–0.6) .

Q. How can spectroscopic techniques confirm the structure and substitution pattern of this compound?

  • Analytical Workflow :

  • 19F NMR : Distinct chemical shifts for -O-CF₂Cl (~-40 to -50 ppm) and aryl-F (~-110 ppm) differentiate substituents .
  • X-ray Crystallography : Resolves steric effects of the methyl group at position 4 and validates bond angles in the chlorodifluoromethoxy moiety (C-O-CF₂Cl ~115°) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+ m/z: 236.0 (calculated), with isotopic peaks confirming Cl and F content .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Ventilation : Use fume hoods for synthesis steps involving volatile halogenated intermediates (e.g., ClCF₂O− reagents) .
  • PPE : Nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure, as recommended for chlorinated aromatics .
  • Spill Management : Neutralize accidental releases with activated carbon or vermiculite, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura) with this compound?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The -O-CF₂Cl group deactivates the benzene ring, reducing oxidative addition rates in Pd-catalyzed reactions. Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) to enhance turnover .
  • Steric Hindrance : The methyl group at position 4 directs coupling to position 5/6, confirmed by DFT calculations (ΔG‡: 25–30 kcal/mol for meta vs. para selectivity) .

Q. What computational strategies predict degradation pathways or environmental persistence of this compound?

  • Modeling Approaches :

  • DFT Calculations : Simulate hydrolysis of -O-CF₂Cl to -COOH (ΔG ~15 kcal/mol in aqueous media) .
  • QSPR Models : Correlate logP (estimated ~2.8) with bioaccumulation potential in aquatic systems, as validated for perfluorinated analogs .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inert) be resolved?

  • Experimental Design :

  • Dose-Response Curves : Test across 0.1–100 µM ranges in standardized assays (e.g., MIC against S. aureus ATCC 25923) to identify threshold effects .
  • Metabolite Screening : LC-MS/MS detects hydrolyzed products (e.g., 1-fluoro-4-methylphenol) that may exhibit off-target activity .

Q. What strategies optimize regioselective functionalization for derivatives in medicinal chemistry applications?

  • Directed C-H Activation :

  • Palladium Catalysis : Use Pd(dba)₂ with N-heterocyclic carbene (NHC) ligands to functionalize position 3, leveraging the methyl group’s steric guidance .
  • Photoredox Catalysis : Visible-light-mediated arylation at position 5 with Ru(bpy)₃Cl₂ (1 mol%) and aryl diazonium salts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene
Reactant of Route 2
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2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene

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